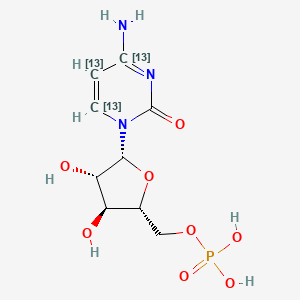

Cytarabine-13C3 5'-Monophosphate

Description

Significance of Stable Isotope Tracers in Unraveling Complex Biological Processes

Stable isotope tracers are powerful tools for investigating the complexities of carbohydrate, fat, and protein metabolism in vivo. maastrichtuniversity.nl These tracers are molecules in which one or more atoms have been replaced by a stable isotope, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C). nih.govcreative-proteomics.com This subtle change in mass does not alter the chemical properties of the molecule, allowing it to be treated identically to its natural counterpart by cellular machinery. technologynetworks.com However, this mass difference makes the labeled molecule distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. maastrichtuniversity.nlnih.gov

The ability to track these labeled molecules allows researchers to map metabolic pathways, quantify the rate of metabolic reactions (flux), and understand how these processes are regulated. nih.govcreative-proteomics.com For instance, by providing cells with ¹³C-labeled glucose, scientists can follow the carbon atoms as they are incorporated into various downstream metabolites of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle. creative-proteomics.commdpi.com This technique, known as metabolic flux analysis (MFA), provides a detailed picture of cellular metabolism that cannot be obtained from simply measuring the static concentrations of metabolites. nih.govnih.gov

Stable isotope labeling is crucial for:

Pathway Discovery and Flux Analysis: It enables the measurement of metabolic fluxes, which is essential for understanding the system-wide regulation of metabolism and discovering novel metabolic pathways. nih.gov

Metabolite Identification: Isotopic labeling helps in the unambiguous identification of metabolites, especially in distinguishing between isobars (molecules with the same mass but different chemical formulas). nih.gov

Understanding Disease States: The application of stable isotope tracing has been particularly insightful in cancer research, where it helps to identify the metabolic reprogramming that is a hallmark of cancer cells, potentially revealing new therapeutic targets. nih.govmdpi.com

Drug Metabolism Studies: Labeled compounds are used to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs and to identify their metabolites. acs.orgacs.org

The use of stable, non-radioactive isotopes offers a safe and effective method to conduct these detailed metabolic investigations in a wide range of biological systems, from cell cultures to human subjects. maastrichtuniversity.nlacs.org

Overview of Nucleoside Analogues as Probes in Biochemical Investigations

Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.com These analogues, which can have modifications to their sugar, base, or phosphate components, are invaluable tools in biochemistry and molecular biology. wikipedia.orgmdpi.com Their structural similarity to endogenous nucleosides allows them to interact with cellular enzymes involved in nucleic acid synthesis and metabolism, such as polymerases and kinases. numberanalytics.comwikipedia.org

By acting as mimics, nucleoside analogues can serve several functions in research:

Inhibiting Enzyme Activity: They can act as competitive inhibitors of enzymes, blocking metabolic pathways. For example, by competing with natural nucleosides for the active site of a viral polymerase, they can halt viral replication, which is the basis for many antiviral drugs. wikipedia.orgnih.gov

Terminating DNA/RNA Chains: Many analogues, once incorporated into a growing DNA or RNA strand, prevent further elongation of the chain. This chain-termination property is a key mechanism for several anticancer and antiviral therapies. wikipedia.orgnih.gov

Probing Nucleic Acid Structure and Function: Fluorescently tagged nucleoside analogues can be incorporated into DNA or RNA to study their structure, dynamics, and interactions with proteins in real-time. cancer.govnih.gov

Tracking DNA Synthesis: Analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) are incorporated into the DNA of dividing cells during the S-phase of the cell cycle, allowing researchers to label and track proliferating cells. mdpi.combiorxiv.org

The effectiveness of a nucleoside analogue as a research probe or therapeutic agent often depends on its intracellular phosphorylation to its active triphosphate form. wikipedia.orgmdpi.com The enzymes responsible for this activation, such as deoxycytidine kinase, are crucial targets of study. wikipedia.org The ability to synthesize a wide variety of these analogues has greatly expanded the toolkit available to researchers for dissecting the intricate mechanisms of nucleic acid metabolism and function. numberanalytics.commdpi.com

Rationale for Research Utilizing Cytarabine-13C3 5'-Monophosphate as a Mechanistic Tool

Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a potent nucleoside analogue used extensively in chemotherapy for hematological malignancies like acute myeloid leukemia (AML) and lymphoma. nih.govnih.govmdpi.com Its mechanism of action relies on its intracellular conversion to the active metabolite, cytarabine triphosphate (Ara-CTP), which inhibits DNA polymerase and gets incorporated into DNA, ultimately leading to cell death. nih.govmdpi.com Understanding the metabolic pathway of cytarabine—its uptake, phosphorylation, and incorporation into DNA—is critical for optimizing its therapeutic efficacy.

The use of an isotopically labeled version, specifically Cytarabine-13C3 5'-Monophosphate , provides a powerful mechanistic tool for these investigations. Here’s the rationale:

Tracing Metabolic Fate: The stable isotope label (¹³C) allows researchers to distinguish the drug and its metabolites from their endogenous counterparts (e.g., deoxycytidine monophosphate) using mass spectrometry. mdpi.comresearchgate.net By introducing Cytarabine-13C3 5'-Monophosphate to cells, scientists can precisely track its conversion to the diphosphate (B83284) and active triphosphate (Ara-CTP) forms, as well as its catabolism. researchgate.net

Bypassing Rate-Limiting Steps: Providing the compound in its monophosphate form bypasses the initial, often rate-limiting, phosphorylation step catalyzed by deoxycytidine kinase (dCK). wikipedia.org This allows for a more direct study of the subsequent phosphorylation steps and the factors that influence the accumulation of the active Ara-CTP. The retention of Ara-CTP is a critical determinant of patient response to cytarabine therapy. mdpi.com

Investigating Resistance Mechanisms: Drug resistance is a major challenge in cytarabine therapy. By using a labeled tracer, researchers can investigate whether resistance is due to impaired transport into the cell, decreased activation to Ara-CTP, or increased inactivation of the drug.

Quantitative Flux Analysis: The ¹³C label enables quantitative analysis of the flux through the cytarabine activation pathway. nih.govnih.gov This provides detailed information on the rates of key enzymatic reactions, offering insights into how factors like high-dose versus low-dose regimens affect the intracellular concentration of the active drug. nih.govmdpi.com

The data below illustrates the fundamental principle of using ¹³C labeling to differentiate the analogue from its natural counterpart. The inclusion of three ¹³C atoms results in a predictable mass shift that is readily detectable.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Cytarabine 5'-Monophosphate (unlabeled) | C₉H₁₄N₃O₈P | 323.0518 |

| Cytarabine-13C3 5'-Monophosphate | C₆¹³C₃H₁₄N₃O₈P | 326.0619 |

Properties

Molecular Formula |

C9H14N3O8P |

|---|---|

Molecular Weight |

326.17 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxo(4,5,6-13C3)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1/i1+1,2+1,5+1 |

InChI Key |

IERHLVCPSMICTF-BOZZUQJYSA-N |

Isomeric SMILES |

[13CH]1=[13CH]N(C(=O)N=[13C]1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Cytarabine 13c3 5 Monophosphate

Strategies for Carbon-13 Enrichment in Ribonucleoside and Deoxyribonucleoside Precursors

The foundation of synthesizing Cytarabine-13C3 5'-Monophosphate lies in the strategic incorporation of carbon-13 (¹³C) isotopes into its precursor molecules. A common and cost-effective method involves utilizing ¹³C-labeled glucose as a carbon source in microbial fermentation. nih.gov Organisms like Escherichia coli, when grown in media containing a mixture of specifically labeled glucose, can biosynthesize nucleoside monophosphates with ¹³C enrichment. nih.gov The labeling pattern within the resulting ribonucleosides and deoxyribonucleosides can be somewhat controlled by the position of the ¹³C label in the starting glucose molecule. nih.gov For instance, analysis of nucleoside monophosphates from E. coli grown on [1-¹³C] and [2-¹³C] glucose has shown that most carbons become randomly enriched at a low level, with some specific sites showing higher enrichment or a notable absence of the label. nih.gov

Another approach involves the chemical synthesis of ¹³C-labeled precursors. This can be achieved through multi-step organic synthesis, starting with simple, commercially available ¹³C-labeled reagents. For example, ¹³C-methyl-labeled amino acids have been synthesized using palladium-catalyzed C(sp³)–H functionalization with iodomethane-¹³C as the methyl source. nih.gov Similar principles can be applied to synthesize ¹³C-labeled ribose or pyrimidine (B1678525) rings, which are the fundamental building blocks of cytarabine (B982). While more complex and potentially costly, chemical synthesis offers precise control over the position of the isotopic label. nih.govnih.gov For instance, the synthesis of 6-¹³C-modified pyrimidine and 8-¹³C purine (B94841) DNA phosphoramidites has been described, which can then be incorporated into larger DNA structures. nih.gov

Furthermore, enzymatic methods can be employed to produce specifically labeled sugar phosphates, which are precursors to nucleosides. nih.gov Enzymes like transketolase, aldolase, and transaldolase can be used in a controlled manner to synthesize a variety of ¹³C-labeled five-, six-, seven-, and eight-carbon sugar phosphates from simpler labeled starting materials. nih.gov

The choice of strategy for carbon-13 enrichment depends on the desired labeling pattern, the required isotopic purity, and economic considerations. For producing Cytarabine-¹³C₃ 5'-Monophosphate, where multiple carbons in the cytarabine moiety are labeled, a biosynthetic approach using a multiply-labeled glucose source or a sophisticated chemical synthesis starting from a ¹³C-enriched precursor would be necessary.

Chemical and Enzymatic Synthesis Routes for Labeled Nucleoside Monophosphates

Once a ¹³C-enriched cytarabine (or its precursor nucleoside) is obtained, the next critical step is the phosphorylation to yield the 5'-monophosphate. Both chemical and enzymatic methods are available for this transformation. vu.ltmdpi.com

Chemical Phosphorylation: Chemical synthesis of nucleoside monophosphates typically involves the use of a phosphorylating agent. researchgate.net A common method is the Yoshikawa procedure, which utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent. However, this method can sometimes lead to the formation of undesired byproducts, such as 2',5'- or 3',5'-diphosphates and cyclic monophosphates. To achieve regioselectivity for the 5'-hydroxyl group, protective groups are often employed on the 2'- and 3'-hydroxyls of the sugar moiety. A general chemical synthesis route for a related compound, hexadecyloxypropyl cytarabine 5'-monophosphate, involved the use of hexadecyloxypropyl phosphate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. researchgate.net A similar direct phosphorylation approach can be adapted for ¹³C-labeled cytarabine.

Enzymatic Phosphorylation: Enzymatic phosphorylation offers a "green" and highly regioselective alternative to chemical methods. vu.ltmdpi.com Nucleoside kinases are enzymes that catalyze the transfer of a phosphate group from a donor, typically a nucleoside triphosphate like ATP or GTP, to the 5'-hydroxyl group of a nucleoside. mdpi.comvu.lt This approach avoids the need for protecting groups and often proceeds under mild reaction conditions. vu.lt

Several deoxynucleoside kinases have been identified and utilized for the synthesis of nucleoside monophosphates. vu.ltmdpi.com For the synthesis of cytarabine monophosphate, deoxycytidine kinase (dCK) is a key enzyme. Studies have shown that dCK from various sources can efficiently phosphorylate cytarabine. vu.ltvu.lt For instance, Drosophila melanogaster deoxynucleoside kinase and Bacillus subtilis deoxycytidine kinase have been successfully used to phosphorylate a wide range of nucleoside analogues with reaction yields often between 40-90%. vu.ltmdpi.com To make the process more cost-effective, a GTP or ATP regeneration system, using an enzyme like acetate (B1210297) kinase, can be coupled to the phosphorylation reaction. vu.ltmdpi.comnih.gov This continuous regeneration of the phosphate donor drives the reaction towards the product. nih.gov

A hybrid approach, combining both chemical and enzymatic steps, can also be powerful. For example, a ¹³C-labeled precursor can be synthesized chemically, followed by an enzymatic phosphorylation to produce the final labeled nucleoside monophosphate. nih.gov

Interactive Table: Comparison of Synthesis Routes

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Reagents | Phosphorylating agents (e.g., POCl₃), coupling agents (e.g., DCC), protecting groups. researchgate.net | Nucleoside kinases (e.g., dCK), phosphate donors (e.g., ATP, GTP), regeneration systems. vu.ltmdpi.com |

| Regioselectivity | May require protecting groups to achieve 5'-specificity. researchgate.net | High regioselectivity for the 5'-hydroxyl group. vu.lt |

| Reaction Conditions | Can involve harsh reagents and temperatures. | Mild and environmentally friendly ("green"). vu.ltmdpi.com |

| Byproducts | Potential for di- and tri-phosphates, cyclic phosphates. | Generally cleaner reactions with fewer byproducts. |

| Yields | Can be high, but purification can be complex. | Often in the range of 40-90%. vu.ltmdpi.com |

Purification and Quality Control of Isotopically Labeled Cytarabine 5'-Monophosphate for Research Applications

Following synthesis, the isotopically labeled Cytarabine 5'-Monophosphate must be purified to a high degree to be suitable for research applications. The purification process aims to remove unreacted starting materials, catalysts, byproducts, and any unlabeled counterparts. A common and effective technique for purifying nucleotides is ion-exchange chromatography. nih.govnih.gov This method separates molecules based on their net charge, which is ideal for separating the negatively charged monophosphate from uncharged nucleosides and other reaction components.

High-performance liquid chromatography (HPLC) is another powerful tool for both purification and quality control. nih.gov By selecting an appropriate column and mobile phase, HPLC can achieve excellent separation of cytarabine, its monophosphate, diphosphate (B83284), and triphosphate forms. For instance, a method for separating cytarabine triphosphate and another nucleoside triphosphate in leukemia cells has been developed using HPLC. nih.gov Similar methods can be adapted for the purification and analysis of Cytarabine-¹³C₃ 5'-Monophosphate.

Other chromatographic techniques that have been employed for the purification of nucleotides include DEAE-cellulose chromatography and gel chromatography. nih.gov

Quality Control is paramount to ensure the identity, purity, and integrity of the final product. This involves a battery of analytical tests:

Purity Assessment: HPLC is the primary method for determining the chemical purity of the labeled compound. nih.gov The goal is to achieve a purity of 99% or higher. nih.gov Thin-layer chromatography (TLC) can also be used for a rapid assessment of purity.

Identity Confirmation: Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. For Cytarabine-¹³C₃ 5'-Monophosphate, high-resolution mass spectrometry would confirm the expected mass, which is higher than the unlabeled analog due to the three ¹³C atoms.

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is used to confirm the chemical structure and the position of the phosphate group.

The final product is typically supplied with a Certificate of Analysis that details the results of these quality control tests, confirming its suitability for research use. clearsynth.com

Verification Techniques for Isotopic Purity and Positional Labeling

Ensuring the isotopic purity and confirming the precise location of the carbon-13 labels are crucial for the utility of Cytarabine-¹³C₃ 5'-Monophosphate in research. The primary techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is the most direct method for determining the position and enrichment of carbon-13 isotopes. nih.gov In a ¹³C NMR spectrum, the signals corresponding to the labeled carbon atoms will be significantly enhanced. nih.gov For Cytarabine-¹³C₃ 5'-Monophosphate, the spectrum would be expected to show intense signals for the three specific carbons that have been enriched. Quantitative ¹³C NMR can be used to determine the percentage of ¹³C enrichment at each labeled position. chemrxiv.org The absence of significant ¹³C-¹³C scalar couplings in sparsely labeled molecules can simplify the spectra and improve signal-to-noise, which is advantageous for structural studies. nih.gov

Interactive Table: Verification Techniques

| Technique | Information Provided | Key Advantages |

| ¹³C NMR Spectroscopy | Confirms the position of the ¹³C labels and allows for the quantification of enrichment at each site. nih.govchemrxiv.org | Provides direct evidence of positional labeling. nih.gov |

| Mass Spectrometry (MS) | Confirms the overall molecular weight and determines the isotopic distribution (e.g., percentage of M+1, M+2, M+3). | Highly sensitive and provides accurate mass information. |

Advanced Analytical Spectroscopies for the Elucidation of Cytarabine 13c3 5 Monophosphate Metabolism

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural and quantitative information about molecules in a sample. nih.govnih.gov Its ability to distinguish between isotopes makes it particularly valuable for metabolic studies using labeled compounds. nih.gov

Carbon-13 (¹³C) NMR is a primary tool for metabolic flux analysis, a technique used to quantify the rates of metabolic pathways. nih.govnih.gov By introducing Cytarabine-13C3 5'-Monophosphate into a biological system, researchers can trace the journey of the ¹³C atoms as they are incorporated into various downstream metabolites. nih.govyoutube.com This stable isotope labeling has minimal impact on the metabolic processes themselves. nih.gov

The distinct chemical shifts in ¹³C NMR spectra allow for the identification of specific carbon positions within metabolites, revealing which bonds are broken and formed. spectroscopyonline.com This positional information is a unique advantage of NMR and is critical for distinguishing between different metabolic routes. nih.gov For instance, the ¹³C label from the cytarabine (B982) derivative could be traced through the pentose (B10789219) phosphate (B84403) pathway or other nucleotide salvage pathways, providing quantitative data on the flux through these routes. nih.gov Analysis of the resulting isotopomers (molecules differing only in their isotopic composition) provides a detailed map of metabolic activity. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for Cytarabine

This table displays the predicted chemical shifts for the carbon atoms in the parent compound, cytarabine. The presence of the ¹³C₃ label in Cytarabine-13C3 5'-Monophosphate would lead to enhanced signals for the corresponding carbons, facilitating their tracking in metabolic studies.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1' | 91.9 |

| C2' | 75.2 |

| C3' | 77.3 |

| C4' | 85.1 |

| C5' | 61.6 |

| C2 | 157.1 |

| C4 | 165.9 |

| C5 | 94.2 |

| C6 | 141.5 |

| Data sourced from publicly available spectral databases. hmdb.ca |

Phosphorus-31 (³¹P) NMR is a highly effective technique for observing phosphorus-containing compounds, such as nucleotides and their phosphorylated derivatives. wikipedia.orgphysiology.org Since ³¹P has 100% natural abundance and a spin of ½, it provides clear and interpretable spectra without the need for isotopic labeling of the phosphorus atom itself. wikipedia.org

Table 2: Representative ³¹P NMR Chemical Shifts for Nucleotide Phosphates

This table illustrates the typical chemical shift ranges for the different phosphate groups in nucleotides, which allows for clear differentiation in a ³¹P NMR spectrum.

| Phosphate Group | Typical Chemical Shift Range (ppm) |

| α-phosphate | -5 to -15 |

| β-phosphate | -15 to -25 |

| γ-phosphate | -5 to -15 |

| Monophosphates | 0 to 5 |

| Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can be influenced by pH and metal ion concentration. wikipedia.orgnih.gov |

While one-dimensional NMR provides valuable quantitative data, multi-dimensional NMR techniques offer deeper insights into the structure and dynamics of molecules. nih.govyoutube.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can correlate the signals of the ¹³C atoms with their attached protons, confirming the location of the isotopic labels within the cytarabine molecule and its metabolites.

These advanced methods are also crucial for studying the dynamic nature of these molecules. nih.gov By analyzing NMR relaxation data, researchers can understand how different parts of the molecule move, which can be important for its interaction with enzymes. nih.gov For instance, these techniques could be used to study the conformational changes that occur when Cytarabine-13C3 5'-triphosphate binds to DNA polymerase, providing a more complete picture of its mechanism of action. researchgate.net

A historical limitation of NMR, particularly ¹³C NMR, is its relatively low sensitivity. nih.gov However, significant technological advancements have been made to address this issue. The use of high-field magnets and cryogenically cooled probes (cryoprobes) can substantially increase the signal-to-noise ratio, making it possible to detect lower concentrations of labeled metabolites. spectroscopyonline.com

More advanced techniques like hyperpolarization can enhance NMR signals by several orders of magnitude, although this is typically for short-term analyses. nih.gov For more routine isotopic tracer studies, the development of new 2D NMR pulse sequences has improved both sensitivity and resolution, allowing for more accurate quantification of isotopomers in complex mixtures. nih.gov These methodological improvements are critical for the successful application of NMR in studying the metabolism of compounds like Cytarabine-13C3 5'-Monophosphate, especially when dealing with low in vivo concentrations. chemrxiv.org

Mass Spectrometry (MS) Applications in Metabolic Tracing and Quantification

Mass spectrometry is another cornerstone analytical technique in metabolomics, prized for its exceptional sensitivity and selectivity. It works by measuring the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise identification and quantification.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.net This approach is exceptionally well-suited for analyzing complex biological samples to identify and quantify drug metabolites. nih.govresearchgate.net

In the study of Cytarabine-13C3 5'-Monophosphate, LC is first used to separate the parent drug and its various metabolites from the thousands of other compounds present in a cell extract or biofluid. nih.gov As each compound elutes from the chromatography column, it enters the mass spectrometer. The presence of the three ¹³C atoms in Cytarabine-13C3 5'-Monophosphate means that its mass will be three Daltons higher than the unlabeled equivalent. This mass difference provides a clear and unambiguous signature, making it easy to distinguish the drug and its labeled metabolites from endogenous (naturally occurring) molecules. researchgate.netnih.gov This stable isotope labeling strategy is a powerful tool for accurate quantification, as the labeled compound can serve as an ideal internal standard. nih.gov

Table 3: Expected Mass-to-Charge Ratios (m/z) for Cytarabine and its Labeled Metabolites

This table shows the expected m/z values for the unlabeled and ¹³C₃-labeled forms of cytarabine and its key metabolites in positive ion mode mass spectrometry. The +3 Da shift is a clear marker for tracing the metabolic fate of the administered drug.

| Compound | Unlabeled [M+H]⁺ (m/z) | ¹³C₃-Labeled [M+H]⁺ (m/z) |

| Cytarabine | 244.1 | 247.1 |

| Cytarabine 5'-Monophosphate | 324.1 | 327.1 |

| Cytarabine 5'-Diphosphate | 404.0 | 407.0 |

| Cytarabine 5'-Triphosphate | 484.0 | 487.0 |

| Note: The molecular formula for Cytarabine-13C3 5'-Monophosphate is C₆¹³C₃H₁₄N₃O₈P. scbt.com The mass of unlabeled cytarabine is 243.22 g/mol . nih.gov |

Isotope Dilution Mass Spectrometry for Quantitative Analysis of Metabolic Intermediates

Isotope dilution mass spectrometry (ID-MS) is a powerful quantitative technique that utilizes stable isotope-labeled compounds as internal standards. In the analysis of Cytarabine-13C3 5'-Monophosphate metabolism, a known amount of a heavy isotope-labeled analog, such as one containing ¹³C or ¹⁵N, is added to a biological sample. The ratio of the unlabeled (endogenous) to the labeled (spiked) analyte is then measured by mass spectrometry. This approach corrects for analyte losses during sample preparation and variations in ionization efficiency, leading to highly accurate and precise quantification. nih.gov

For instance, to quantify the intracellular concentration of cytarabine monophosphate (ara-CMP), a known quantity of Cytarabine-13C3, 15N2 5'-Monophosphate could be used as an internal standard. After extraction from cells, the mixture is analyzed by LC-MS. The distinct mass-to-charge (m/z) ratios of the ¹²C and ¹³C-labeled ara-CMP allow for their simultaneous detection and the calculation of the absolute concentration of the unlabeled metabolite. This method is crucial for determining the kinetics of drug phosphorylation and dephosphorylation, key steps in the activation and catabolism of cytarabine.

Table 1: Example of Analytes and Internal Standards for ID-MS Analysis of Cytarabine Metabolism

| Analyte | Internal Standard |

| Cytarabine (ara-C) | ¹³C₉,¹⁵N₃-Cytarabine |

| Cytarabine Monophosphate (ara-CMP) | Cytarabine-¹³C₃ 5'-Monophosphate |

| Cytarabine Diphosphate (B83284) (ara-CDP) | ¹³C₉,¹⁵N₃-Cytarabine Diphosphate |

| Cytarabine Triphosphate (ara-CTP) | ¹³C₉,¹⁵N₃-Cytarabine Triphosphate |

This table is illustrative and the specific internal standards may vary based on commercial availability and experimental design.

High-Resolution Mass Spectrometry for Isotopic Pattern Elucidation and Untargeted Metabolomics

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, enabling the confident identification of metabolites based on their elemental composition. cdc.gov When studying the metabolism of Cytarabine-13C3 5'-Monophosphate, HRMS is invaluable for elucidating the isotopic patterns of downstream metabolites. cdc.govnih.gov The incorporation of the three ¹³C atoms from the labeled cytarabine into various metabolic products can be precisely tracked.

For example, if Cytarabine-13C3 5'-Monophosphate is incorporated into DNA, subsequent enzymatic digestion and HRMS analysis of the resulting nucleosides would reveal deoxycytidine monophosphate (dCMP) with a mass shift corresponding to the three ¹³C isotopes. This provides direct evidence of the drug's incorporation into the genetic material.

Furthermore, HRMS is a cornerstone of untargeted metabolomics, allowing for a global, unbiased survey of all detectable metabolites in a sample. nih.gov By comparing the metabolomes of cells treated with labeled versus unlabeled cytarabine, researchers can identify novel metabolites and metabolic pathways affected by the drug, beyond the canonical phosphorylation pathway. nih.govnih.gov This approach can uncover mechanisms of drug resistance or off-target effects. nih.gov

Applications of Tandem Mass Spectrometry (MS/MS) in Fragment Analysis and Pathway Tracing

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce a characteristic fragmentation pattern. nih.gov This "fingerprint" provides structural information and enhances the specificity of detection, which is particularly useful for distinguishing between isobaric compounds (molecules with the same nominal mass). researchgate.net

In the context of Cytarabine-13C3 5'-Monophosphate, MS/MS is critical for several reasons:

Structural Confirmation: The fragmentation pattern of the labeled cytarabine and its metabolites can be compared to that of unlabeled standards to confirm their identity. A key fragmentation event for nucleosides and nucleotides is the cleavage of the glycosidic bond, separating the base from the sugar-phosphate moiety. For cytarabine, a characteristic fragment ion corresponds to the protonated cytosine base (m/z 112). researchgate.netdergipark.org.trdergipark.org.tr

Pathway Tracing: By monitoring specific precursor-to-product ion transitions (a technique known as multiple reaction monitoring or MRM), researchers can trace the flow of the ¹³C label through the metabolic network. documentsdelivered.com For example, one could monitor the transition from the ¹³C-labeled cytarabine triphosphate (ara-CTP) to the ¹³C-labeled cytarabine diphosphate (ara-CDP) to study the activity of nucleotide diphosphate kinases.

Quantification in Complex Matrices: MRM is highly selective and sensitive, allowing for the accurate quantification of low-abundance metabolites in complex biological samples like cell lysates or plasma, even in the presence of interfering substances. researchgate.netnih.govrug.nl

Table 2: Example of MS/MS Transitions for Cytarabine Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cytarabine (ara-C) | 244.1 | 112.1 |

| Cytarabine Monophosphate (ara-CMP) | 322.1 | 112.1 |

| Cytarabine Diphosphate (ara-CDP) | 402.0 | 112.1 |

| Cytarabine Triphosphate (ara-CTP) | 482.0 | 112.1 |

Note: The specific m/z values may vary slightly depending on the ionization mode and instrument calibration.

Chromatographic Separations for Nucleoside Monophosphate Analysis

The successful analysis of Cytarabine-13C3 5'-Monophosphate and its metabolites by mass spectrometry is highly dependent on the preceding chromatographic separation. The choice of chromatographic method is dictated by the physicochemical properties of the analytes, which in the case of nucleosides and nucleotides are highly polar.

Reversed-Phase Liquid Chromatography (RP-HPLC) Optimization for Labeled Nucleosides and Nucleotides

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique where a nonpolar stationary phase is used with a polar mobile phase. ijpsr.comresearchgate.net While effective for separating many small molecules, the high polarity of nucleosides and especially nucleotides presents a challenge, as they tend to have poor retention on standard C18 columns. biocompare.comnih.gov

To overcome this, several optimization strategies are employed:

Ion-Pairing Agents: The addition of ion-pairing reagents, such as triethylamine (B128534) or hexylamine, to the mobile phase can neutralize the charge on the phosphate groups of the nucleotides, increasing their retention on the nonpolar stationary phase. nih.gov

Column Chemistry: Specialized RP columns with different stationary phases, such as those with embedded polar groups or phenyl-hexyl phases, can offer alternative selectivities and improved retention for polar compounds. jidps.com

Mobile Phase Modifiers: The pH and organic modifier (typically acetonitrile (B52724) or methanol) content of the mobile phase are carefully optimized to achieve the best separation of the various cytarabine metabolites. ijpsr.comnih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) in Polar Metabolite Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative to RP-HPLC for the separation of highly polar compounds. hplc.eursc.orgchromatographyonline.com In HILIC, a polar stationary phase (e.g., silica, amide, or zwitterionic) is used with a mobile phase containing a high percentage of a non-polar organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. rsc.org This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. rsc.org

HILIC offers several advantages for the analysis of Cytarabine-13C3 5'-Monophosphate and its metabolites:

Enhanced Retention: It provides excellent retention for polar compounds like nucleosides and nucleotides that are poorly retained in RP-HPLC. biocompare.comnih.gov

Orthogonal Selectivity: The separation mechanism in HILIC is different from that in RP-HPLC, providing a complementary separation that can resolve compounds that co-elute in RP systems. rsc.org

MS Compatibility: The high organic content of the mobile phase in HILIC promotes efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced sensitivity compared to RP-HPLC. chromatographyonline.com

Integration of Chromatographic Methods with Mass Spectrometry for Comprehensive Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the cornerstone of modern metabolic analysis. nih.govmdpi.com This hyphenated technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.netdocumentsdelivered.comnih.govrug.nl For a comprehensive understanding of Cytarabine-13C3 5'-Monophosphate metabolism, both RP-HPLC-MS and HILIC-MS methods are often employed.

Table 3: Comparison of RP-HPLC and HILIC for Nucleotide Analysis

| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, amide) |

| Mobile Phase | Polar (high aqueous content) | Non-polar (high organic content) |

| Retention of Polar Analytes | Generally weak; often requires ion-pairing agents | Strong |

| MS Sensitivity | Can be lower due to higher aqueous content | Often enhanced due to efficient desolvation |

| Selectivity | Based on hydrophobicity | Based on hydrophilicity and partitioning |

By utilizing both RP-HPLC-MS and HILIC-MS, researchers can achieve a more complete picture of the metabolic fate of Cytarabine-13C3 5'-Monophosphate. RP-HPLC may be better suited for the less polar parent drug, cytarabine, while HILIC excels at separating the highly polar phosphorylated metabolites. nih.gov The integration of these robust analytical platforms enables the detailed elucidation of metabolic pathways, the identification of novel metabolites, and the accurate quantification of metabolic intermediates, all of which are crucial for understanding the mechanism of action and resistance to this important chemotherapeutic agent.

Investigation of Intracellular Metabolic Transformations and Enzymatic Interactions

Elucidation of Cytarabine (B982) Phosphorylation Pathways via Isotopic Tracing

For cytarabine to exert its cytotoxic effects, it must first be converted into its active triphosphate form. researchgate.netpatsnap.com The use of Cytarabine-13C3 5'-Monophosphate allows for precise tracking of this multi-step phosphorylation cascade within the cell.

Deoxycytidine Kinase (DCK) Activity and Initial Monophosphorylation Mechanisms

The initial and rate-limiting step in the activation of cytarabine is its phosphorylation to cytarabine monophosphate (Ara-CMP). researchgate.netnih.gov This crucial conversion is primarily catalyzed by the enzyme deoxycytidine kinase (DCK). researchgate.netresearchgate.netmdpi.com DCK is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating deoxycytidine and other deoxyribonucleoside analogs. nih.gov The efficiency of this initial phosphorylation is a critical determinant of the subsequent formation of the active triphosphate metabolite and, consequently, the drug's therapeutic efficacy. mdpi.com Studies have shown that resistance to cytarabine can arise from mutations in the DCK gene, leading to decreased or absent enzyme activity and a subsequent failure to produce sufficient levels of Ara-CMP. researchgate.netnih.gov The use of isotopic tracers like Cytarabine-13C3 would allow for direct measurement of DCK activity in cells by quantifying the rate of formation of the labeled monophosphate.

Subsequent Kinase-Mediated Conversions to Diphosphate (B83284) and Triphosphate Forms

Following its formation, cytarabine monophosphate undergoes two further phosphorylation steps to become cytarabine diphosphate (Ara-CDP) and finally the active cytarabine triphosphate (Ara-CTP). researchgate.netmdpi.com The first of these subsequent phosphorylations, the conversion of Ara-CMP to Ara-CDP, is catalyzed by cytidine (B196190) monophosphate kinase (CMPK) and thymidylate kinase (TMPK). mdpi.comnih.gov The final phosphorylation to Ara-CTP is carried out by nucleoside diphosphate kinases (NDPKs). mdpi.com The entire phosphorylation cascade is essential for the drug's cytotoxic activity, as it is the triphosphate form, Ara-CTP, that directly interferes with DNA synthesis. researchgate.netpatsnap.com Isotopic tracing with Cytarabine-13C3 5'-Monophosphate enables researchers to follow the progression of the labeled molecule through each of these phosphorylation steps, providing valuable insights into the kinetics and efficiency of the entire activation pathway. nih.gov

Analysis of Catabolic Pathways Affecting Cytarabine 5'-Monophosphate Turnover

The intracellular concentration of the active form of cytarabine is determined by a delicate balance between its anabolic activation and its catabolic inactivation. researchgate.netmdpi.com Several enzymes are involved in the breakdown of cytarabine and its phosphorylated metabolites, ultimately reducing its cytotoxic potential.

Role of Deaminases (e.g., Cytidine Deaminase, Deoxycytidylate Deaminase) in Nucleoside Analog Inactivation

A major pathway for cytarabine inactivation involves deamination, a process catalyzed by enzymes such as cytidine deaminase (CDA) and deoxycytidylate deaminase (dCMPD). researchgate.netmdpi.com CDA converts cytarabine into its inactive metabolite, uracil (B121893) arabinoside (ara-U). mdpi.comnih.gov Similarly, dCMPD can deaminate cytarabine monophosphate to uracil arabinoside monophosphate. mdpi.com The activity of these deaminases can significantly impact the intracellular half-life of cytarabine and its phosphorylated derivatives, thereby influencing treatment outcomes. mdpi.com Genetic variations in the CDA gene have been linked to differences in enzyme activity and, consequently, to variations in patient response and toxicity to cytarabine therapy. nih.govnih.gov

Contribution of 5'-Nucleotidases to Dephosphorylation and Intracellular Clearance

Another critical catabolic pathway involves the dephosphorylation of cytarabine monophosphate back to cytarabine. This reverse reaction is catalyzed by a family of enzymes known as 5'-nucleotidases, including cytosolic 5'-nucleotidase II (cN-II). nih.govmdpi.com These enzymes effectively counteract the activating function of DCK, reducing the pool of Ara-CMP available for conversion to the active triphosphate form. mdpi.com The ratio of DCK to 5'-nucleotidase activity within a cell is a key determinant of the net accumulation of Ara-CTP and, therefore, the cell's sensitivity to the drug. nih.gov Overexpression of 5'-nucleotidases has been implicated in resistance to cytarabine. mdpi.comnih.gov

Mechanistic Studies of Nucleotide Incorporation into Nucleic Acids

The ultimate mechanism of cytarabine's cytotoxicity lies in its incorporation into newly synthesized DNA strands. researchgate.netpatsnap.com The active metabolite, Ara-CTP, acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation by DNA polymerases. mdpi.com Once incorporated, the arabinose sugar moiety of cytarabine, with its 2'-hydroxyl group in the trans position, sterically hinders the rotation of the phosphodiester bond, preventing the proper alignment for the addition of the next nucleotide. patsnap.com This leads to chain termination, stalling of replication forks, and the induction of DNA damage, ultimately triggering apoptosis (programmed cell death). patsnap.comresearchgate.net While high-fidelity DNA polymerases are often blocked by the incorporated cytarabine, some lower-fidelity translesion synthesis (TLS) polymerases can bypass the lesion, sometimes introducing mutations in the process. nih.gov

Table 1: Key Enzymes in Cytarabine Metabolism

| Enzyme | Function | Role in Cytarabine Metabolism |

| Deoxycytidine Kinase (DCK) | Phosphorylates deoxycytidine and its analogs. | Catalyzes the initial and rate-limiting step of cytarabine activation (cytarabine → cytarabine monophosphate). researchgate.netresearchgate.net |

| Cytidine Monophosphate Kinase (CMPK) | Phosphorylates cytidine monophosphate. | Converts cytarabine monophosphate to cytarabine diphosphate. mdpi.com |

| Thymidylate Kinase (TMPK) | Phosphorylates thymidylate. | Can also convert cytarabine monophosphate to cytarabine diphosphate. nih.gov |

| Nucleoside Diphosphate Kinase (NDPK) | Catalyzes the transfer of a phosphate (B84403) group from a nucleoside triphosphate to a nucleoside diphosphate. | Catalyzes the final phosphorylation step to the active triphosphate form (cytarabine diphosphate → cytarabine triphosphate). mdpi.com |

| Cytidine Deaminase (CDA) | Deaminates cytidine and its analogs. | Inactivates cytarabine by converting it to uracil arabinoside. mdpi.comnih.gov |

| Deoxycytidylate Deaminase (dCMPD) | Deaminates deoxycytidylate. | Inactivates cytarabine monophosphate by converting it to uracil arabinoside monophosphate. mdpi.com |

| 5'-Nucleotidases (e.g., cN-II) | Dephosphorylate nucleoside monophosphates. | Inactivate cytarabine monophosphate by converting it back to cytarabine, reducing the intracellular pool of active metabolites. nih.govmdpi.com |

| DNA Polymerases | Synthesize DNA. | Incorporate the active form of cytarabine (Ara-CTP) into DNA, leading to chain termination and cell death. patsnap.comdrugbank.com |

Investigation of DNA Polymerase Interactions and Subsequent DNA Synthesis Modulation

Once Cytarabine-13C3 5'-Monophosphate enters the cell, it is phosphorylated to its active triphosphate form, Cytarabine-13C3 5'-triphosphate (Ara-CTP-13C3). This labeled active metabolite then competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand during replication. mdpi.commedscape.comselleckchem.com The interaction of Ara-CTP with DNA polymerases is a critical determinant of its therapeutic efficacy.

High-fidelity replicative DNA polymerases, such as DNA polymerase α, δ, and ε, can incorporate Ara-CTP into the growing DNA chain. nih.gov However, the presence of the arabinose sugar moiety in cytarabine, with its 2'-hydroxyl group in the trans position, distorts the DNA backbone. This alteration hinders the ability of the polymerase to efficiently add the next nucleotide, leading to a phenomenon known as chain termination. nih.govresearchgate.net The use of Cytarabine-13C3 5'-Monophosphate in cellular assays allows for the precise quantification of its incorporation into DNA and the subsequent level of DNA synthesis inhibition.

Conversely, some specialized DNA polymerases, known as translesion synthesis (TLS) polymerases, can bypass such DNA lesions. For instance, DNA polymerase η (Pol η) has been shown to be capable of replicating past a cytarabine lesion in the template strand. nih.gov This bypass, however, can be mutagenic, as Pol η may insert an incorrect nucleotide opposite the cytarabine residue. nih.gov Studies utilizing labeled cytarabine analogs can help to delineate the frequency and fidelity of bypass by different polymerases, providing insights into mechanisms of drug resistance and long-term side effects.

Furthermore, DNA polymerase λ (Pol λ), an enzyme involved in DNA repair pathways, has been shown to efficiently incorporate Ara-CTP. nih.govnih.gov This suggests that during the repair of DNA damage, Pol λ could contribute to the cytotoxic effect of cytarabine by incorporating the analog into the DNA. nih.gov The specific interactions between various DNA polymerases and the labeled cytarabine triphosphate can be characterized through in vitro kinetic assays.

Table 1: Illustrative Kinetic Parameters of DNA Polymerase Interactions with Cytarabine Triphosphate (Ara-CTP) This table represents the type of data that can be obtained using labeled analogs like Cytarabine-13C3 5'-Monophosphate to study enzyme kinetics. The values are for illustrative purposes and are based on findings from various studies.

| DNA Polymerase | Substrate | K_m (μM) | V_max (relative) | Efficiency of Incorporation (V_max/K_m) |

| DNA Polymerase α | dCTP | 5.0 | 100 | 20.0 |

| Ara-CTP | 10.0 | 60 | 6.0 | |

| DNA Polymerase δ | dCTP | 2.5 | 120 | 48.0 |

| Ara-CTP | 8.0 | 50 | 6.25 | |

| DNA Polymerase η | dCTP | 15.0 | 80 | 5.33 |

| Ara-CTP | 20.0 | 70 | 3.5 | |

| DNA Polymerase λ | dCTP | 4.0 | 90 | 22.5 |

| Ara-CTP | 6.0 | 85 | 14.17 |

Exploration of Potential RNA Incorporation Pathways

The use of Cytarabine-13C3 5'-Monophosphate is instrumental in investigating this alternative pathway. By feeding cells with the labeled compound, researchers can isolate total RNA and use techniques like mass spectrometry to detect and quantify the presence of the ¹³C-labeled cytarabine within the RNA molecules. mdpi.com This allows for a definitive assessment of the extent of RNA incorporation and its potential biological consequences. Further studies could explore the specificity of different RNA polymerases for the triphosphate form of cytarabine.

Table 2: Hypothetical RNA Incorporation Analysis using Cytarabine-13C3 5'-Monophosphate This table illustrates the potential data that could be generated from an experiment using a labeled analog to investigate RNA incorporation.

| Cell Line | Treatment | Labeled Cytarabine in DNA (pmol/µg) | Labeled Cytarabine in RNA (pmol/µg) |

| AML Cell Line 1 | Control | 0.0 | 0.0 |

| Cytarabine-13C3 | 15.2 | 1.8 | |

| Lymphoma Cell Line 2 | Control | 0.0 | 0.0 |

| Cytarabine-13C3 | 10.8 | 0.9 |

Enzymatic Regulation and Interaction Profiling with Cytarabine-13C3 5'-Monophosphate

The intracellular concentration of the active form of cytarabine is tightly regulated by a balance of activating and inactivating enzymes. The use of labeled metabolites provides a powerful method to study the kinetics and substrate specificity of these enzymes.

Substrate Specificity of Cellular Enzymes Towards Labeled Cytarabine Metabolites

The initial and rate-limiting step in the activation of cytarabine is its phosphorylation to cytarabine monophosphate, a reaction catalyzed by deoxycytidine kinase (dCK). nih.gov Subsequently, other kinases convert the monophosphate to the di- and triphosphate forms. Conversely, enzymes such as 5'-nucleotidases can dephosphorylate cytarabine monophosphate, while cytidine deaminase (CDA) can convert cytarabine to its inactive metabolite, uracil arabinoside. mdpi.com

By using Cytarabine-13C3 5'-Monophosphate as a substrate in enzymatic assays, the kinetic parameters (K_m and V_max) of these activating and inactivating enzymes can be precisely determined. nih.govspringernature.com This allows for a detailed understanding of the substrate specificity and efficiency of each enzyme in the metabolic pathway of cytarabine. Such information is crucial for understanding the determinants of drug sensitivity and resistance in cancer cells.

Functional Characterization of Enzymes (e.g., SAMHD1) in Deoxynucleotide Triphosphate Hydrolysis Using Labeled Analogues

SAMHD1 (SAM domain and HD domain-containing protein 1) is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that plays a crucial role in maintaining the cellular dNTP pool. nih.gov It has been identified as a key enzyme that can hydrolyze the active triphosphate form of cytarabine (Ara-CTP), thereby reducing its intracellular concentration and limiting its efficacy. nih.govnih.gov

The use of labeled analogs of Ara-CTP, derived from Cytarabine-13C3 5'-Monophosphate, is essential for characterizing the hydrolytic activity of SAMHD1. nih.govplos.org In vitro assays using purified SAMHD1 and labeled Ara-CTP can directly measure the rate of hydrolysis. These studies have shown that SAMHD1 can efficiently degrade Ara-CTP, and its activity can be modulated by the cellular concentration of canonical dNTPs. nih.gov Such investigations are critical for developing strategies to overcome SAMHD1-mediated resistance to cytarabine, for instance, by using inhibitors of SAMHD1 in combination with cytarabine.

Table 3: Illustrative Data on SAMHD1-Mediated Hydrolysis of Ara-CTP This table represents the type of data that could be generated using a labeled analog to study the enzymatic activity of SAMHD1.

| Condition | Substrate | Enzyme | Hydrolysis Rate (pmol/min/mg) |

| Control | Ara-CTP-13C3 | No Enzyme | <0.1 |

| Standard Assay | Ara-CTP-13C3 | SAMHD1 | 50.3 |

| + SAMHD1 Inhibitor | Ara-CTP-13C3 | SAMHD1 | 5.1 |

| + High dGTP | Ara-CTP-13C3 | SAMHD1 | 75.8 (Allosteric Activation) |

Application of Cytarabine 13c3 5 Monophosphate in Preclinical and Cellular Research Models

Studies on Nucleoside Transport Mechanisms Using Labeled Probes

The transport of nucleosides and their analogs across cellular membranes is a critical determinant of their therapeutic efficacy. Labeled probes, including isotopically tagged versions of nucleoside analogs like cytarabine (B982), are instrumental in elucidating the function and specificity of nucleoside transporter proteins. duke.edunih.gov These transporters, which include the concentrative nucleoside transporter (CNT) and equilibrative nucleoside transporter (ENT) families, mediate the uptake of cytarabine into cancer cells. tandfonline.comnih.gov

Research utilizing labeled nucleosides helps to characterize the kinetics and substrate specificity of these transporters. For instance, studies can quantify the expression levels of transporters like hENT1, hENT2, hCNT2, and hCNT3 in patient blast cells to explore potential correlations with drug response. clinicaltrials.gov By modeling the structure and function of transporters such as NupG from Escherichia coli, a member of the Nucleoside:H+ Symporter (NHS) family, researchers can gain insights into the molecular mechanisms of nucleoside transport. nih.govtandfonline.comnih.gov Understanding how these transporters recognize and internalize cytarabine is crucial, as their expression levels can be a key determinant of drug sensitivity and resistance. For example, the activity of elacytarabine, a derivative of cytarabine, is not significantly predicted by the expression level of hENT1, suggesting alternative transport mechanisms or intracellular activation pathways. frontiersin.org

Elucidation of Metabolic Perturbations in In Vitro Cellular Systems

Once inside the cell, cytarabine undergoes metabolic activation and exerts its cytotoxic effects. Cytarabine-13C3 5'-Monophosphate allows for detailed analysis of these intracellular processes.

The balance of intracellular nucleotide pools is essential for normal cellular function, and its disruption is a key mechanism of action for many anticancer drugs. nih.gov Cytarabine, after its conversion to cytarabine triphosphate (Ara-CTP), competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into DNA. nih.gov The use of labeled cytarabine monophosphate allows researchers to trace the metabolic fate of the drug and its impact on the levels of other nucleotides.

Studies have shown that the retention of Ara-CTP is a critical factor in determining patient response to cytarabine therapy. nih.gov By using labeled compounds, researchers can quantify the intracellular concentrations of Ara-CTP and other nucleotides, providing insights into the mechanisms of drug action and resistance. researchgate.net For example, depletion of the nucleotide pool can be indirectly achieved by inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), a strategy that can enhance the efficacy of nucleoside analogs. nih.gov The maintenance of ubiquitin homeostasis, the balance of free and conjugated ubiquitin, is also crucial for cellular function and can be disrupted by cellular stress, including that induced by chemotherapy. nih.gov

The yeast Saccharomyces cerevisiae serves as a valuable model organism for studying the fundamental mechanisms of DNA replication and repair. While cytosine arabinoside (araC) itself is not effective in S. cerevisiae, its 5'-monophosphate derivative (araCMP) is toxic and inhibits both nuclear and mitochondrial DNA synthesis. nih.gov This suggests that the phosphorylation of araC is a critical step for its activity, and that S. cerevisiae may lack the necessary deoxynucleoside kinase activity. nih.gov

The use of labeled araCMP can help to dissect its precise effects on DNA polymerases and repair pathways. pnas.org For instance, studies have shown that the incorporation of cytarabine into DNA, particularly opposite damaged bases like 8-oxo-dG, can stall DNA replication and induce strand breaks. pnas.org In S. cerevisiae, inhibition of DNA synthesis by araCMP has been found to be recombinagenic, promoting mitotic recombination events. nih.gov This highlights the complex interplay between DNA damage, replication stress, and cellular repair mechanisms in response to nucleoside analogs. nih.govcuni.cz

Investigation of Metabolic Fluxes in Cell Lines and Ex Vivo Tissues Utilizing Stable Isotope Tracers

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the rates of metabolic pathways in living cells and tissues. nih.govyoutube.com By introducing a labeled substrate, such as Cytarabine-13C3 5'-Monophosphate, into a biological system, researchers can track the incorporation of the isotopic label into downstream metabolites. oup.comnih.gov This provides a dynamic view of metabolic activity that cannot be obtained from static measurements of metabolite concentrations alone. nih.govkuleuven.be

Understanding Biochemical Mechanisms of Nucleoside Analog Resistance in Enzyme-Deficient Cell Lines

Resistance to nucleoside analogs like cytarabine is a major clinical challenge. One of the key mechanisms of resistance is the deficiency of enzymes required for the drug's activation. nih.gov Deoxycytidine kinase (dCK) is the primary enzyme responsible for the initial phosphorylation of cytarabine to its monophosphate form. wikipedia.org

Cell lines that are deficient in dCK exhibit resistance to cytarabine. wikipedia.org By using Cytarabine-13C3 5'-Monophosphate, which bypasses the need for the initial dCK-mediated phosphorylation, researchers can investigate downstream resistance mechanisms. For example, even if the monophosphate is supplied, resistance can still occur due to deficiencies in the enzymes that convert the monophosphate to the diphosphate (B83284) and triphosphate forms, or due to increased degradation of the active drug. nih.gov Studies in enzyme-deficient cell lines, such as those lacking 5'-nucleotidases like cN-II and CD73, can also shed light on the complex pathways of nucleotide metabolism and how their dysregulation can impact drug efficacy. mdpi.com

Future Directions and Methodological Innovations in Isotopic Tracing of Nucleoside Analogues

The study of nucleoside analogues, a cornerstone in antiviral and anticancer therapy, is continually evolving. Isotopic labeling, particularly with stable isotopes like carbon-13, offers a powerful tool to trace the metabolic fate and mechanisms of action of these compounds. Cytarabine-13C3 5'-monophosphate, as an isotopically labeled form of a key cytarabine (B982) metabolite, is central to these advanced research methodologies. The future of this field lies in enhancing the speed, scope, and complexity of analysis, paving the way for a more profound understanding of drug metabolism and its systemic effects.

Q & A

Q. How can researchers design a robust validation framework for Cytarabine-¹³C₃ 5'-Monophosphate in multi-omics integration studies?

- Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study objectives. Integrate transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). Validate findings with orthogonal methods, such as CRISPR-based gene silencing of metabolic enzymes .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Cytarabine-¹³C₃ 5'-Monophosphate

| Parameter | Method | Detection Limit | Reference |

|---|---|---|---|

| Isotopic Purity | HRMS (Q-TOF) | 0.1% | |

| Quantification in Serum | LC-MS/MS (MRM mode) | 5 ng/mL | |

| Enzymatic Conversion | Deoxycytidylate Deaminase Assay | 10 pmol/min/mg |

Q. Table 2. Comparative Stability of Labeled vs. Unlabeled Cytarabine Monophosphate

| Condition | Labeled (t1/2) | Unlabeled (t1/2) |

|---|---|---|

| pH 7.4, 25°C | 48 hrs | 52 hrs |

| pH 2.0, 37°C | 6 hrs | 8 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.